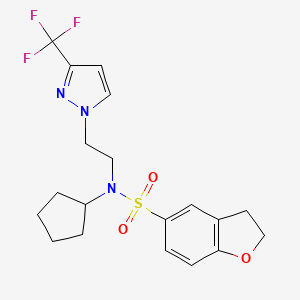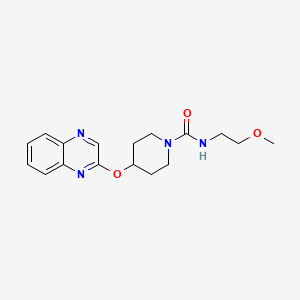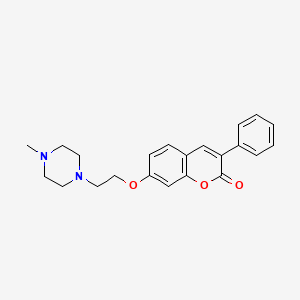![molecular formula C21H21N3O3S B2859800 4-甲基-2-(甲硫基)-6-[(4-苯氧基苯基)氨基]嘧啶-5-羧酸乙酯 CAS No. 1457983-64-0](/img/structure/B2859800.png)
4-甲基-2-(甲硫基)-6-[(4-苯氧基苯基)氨基]嘧啶-5-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a pyrimidine derivative, which is a type of heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine ring is part of several important biomolecules, including DNA and RNA. The compound also contains an ester functional group, a sulfanyl group, and an amino group, which could potentially participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the various functional groups. The exact synthesis route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be largely determined by the pyrimidine ring, with the various functional groups attached at different positions on the ring. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific functional groups present. For example, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The amino group could participate in reactions with acids to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific functional groups present and their arrangement on the pyrimidine ring .科学研究应用
Protein Kinase Inhibitor
This compound is widely used in the preparation of pyrimidopyrimidines as a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By doing so, they play key roles in regulating cellular activities such as cell division, signal transduction, and cell differentiation. Therefore, inhibitors of protein kinases have potential applications in treating diseases such as cancer and inflammatory disorders.
Excited State Intramolecular Proton Transfer (ESIPT)
The compound exhibits excited state intramolecular proton transfer (ESIPT) . ESIPT is a process where a proton in a molecule transfers from one atom to another in the excited state. This phenomenon is of great interest in photochemistry and photophysics as it can lead to dual fluorescence emission, photochromism, and photostability. Therefore, this property could be exploited in the development of new photonic and optoelectronic devices.
Spectroscopic Studies
The photophysics of this compound have been explored on the basis of steady state and time resolved spectral measurements . These studies provide valuable insights into the behavior of the molecule under various conditions and can be used to design new materials with desired properties.
Quantum Yield Calculation
The quantum yield of this compound has been calculated with variation of polarity, as well as hydrogen bonding ability of solvents . Quantum yield is a measure of the efficiency of a photochemical process. It can provide important information for the development of efficient light-emitting materials and devices.
Density Functional Theory (DFT) Studies
The structure and potential energy surfaces of this compound have been calculated using density functional theory (DFT) . DFT is a computational quantum mechanical modelling method used in physics and chemistry to investigate the electronic structure of many-body systems. These studies can provide valuable insights into the properties of the molecule and guide the design of new compounds with desired properties.
Time Dependent Density Functional Theory (TDDFT) Studies
The excited state surfaces of this compound have been generated using time dependent density functional theory (TDDFT) . TDDFT is a quantum mechanical method used in simulating excitation energies and excited state properties. These studies can provide valuable insights into the behavior of the molecule in the excited state and can be used to design new materials for applications in areas such as photovoltaics and light-emitting diodes.
作用机制
Target of Action
It’s derivative, 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (ampce), is widely used in the preparation of pyrimidopyrimidines as a protein kinase inhibitor .
Mode of Action
The compound interacts with its targets through a process known as excited state intramolecular proton transfer (ESIPT). This process is facilitated by increasing acidic and basic character at the proton donor and proton acceptor sites by adding functional groups .
Result of Action
The compound’s action results in a large Stokes shifted ESIPT emission . This suggests that the compound may have significant effects at the molecular and cellular levels, potentially inhibiting the activity of protein kinases and thereby affecting cellular signaling pathways.
Action Environment
The environment can influence the action, efficacy, and stability of the compound. Factors such as polarity and hydrogen bonding ability of solvents can affect the photophysics of the compound . .
安全和危害
未来方向
属性
IUPAC Name |
ethyl 4-methyl-2-methylsulfanyl-6-(4-phenoxyanilino)pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-4-26-20(25)18-14(2)22-21(28-3)24-19(18)23-15-10-12-17(13-11-15)27-16-8-6-5-7-9-16/h5-13H,4H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEMGAVNZQDVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1NC2=CC=C(C=C2)OC3=CC=CC=C3)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2859724.png)


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pentanamide](/img/structure/B2859727.png)





![2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2859735.png)
![5-(3-chloro-4-methylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2859736.png)
![N-(4-methoxyphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2859737.png)